molecular formula C16H10N2O4S B14380598 2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole CAS No. 88203-24-1

2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole

Cat. No.: B14380598
CAS No.: 88203-24-1
M. Wt: 326.3 g/mol
InChI Key: MGJSOTBPZBSNHQ-UHFFFAOYSA-N
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Description

2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with two benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid hydrazide with thiophosgene. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The benzodioxole groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

88203-24-1

Molecular Formula

C16H10N2O4S

Molecular Weight

326.3 g/mol

IUPAC Name

2,5-bis(1,3-benzodioxol-5-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C16H10N2O4S/c1-3-11-13(21-7-19-11)5-9(1)15-17-18-16(23-15)10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2

InChI Key

MGJSOTBPZBSNHQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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